5-(4-Fluorophenyl)thiazol-2-amine

Antibacterial Xanthomonas EC50

5-(4-Fluorophenyl)thiazol-2-amine (CAS 774-50-5) is a 2-aminothiazole derivative bearing a 4-fluorophenyl substituent at the thiazole 5-position. It belongs to a well-established class of heterocyclic building blocks widely used in medicinal chemistry for kinase inhibitor design and antimicrobial agent development.

Molecular Formula C9H7FN2S
Molecular Weight 194.23 g/mol
CAS No. 774-50-5
Cat. No. B1338566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)thiazol-2-amine
CAS774-50-5
Molecular FormulaC9H7FN2S
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(S2)N)F
InChIInChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
InChIKeyADOSTLZJKSBUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)thiazol-2-amine (CAS 774-50-5): What Procurement Teams Need to Know Before Sourcing This 2-Aminothiazole Scaffold


5-(4-Fluorophenyl)thiazol-2-amine (CAS 774-50-5) is a 2-aminothiazole derivative bearing a 4-fluorophenyl substituent at the thiazole 5-position. It belongs to a well-established class of heterocyclic building blocks widely used in medicinal chemistry for kinase inhibitor design and antimicrobial agent development [1]. The compound itself serves predominantly as a synthetic intermediate rather than a final active pharmaceutical ingredient; its value derives from the electron-withdrawing fluorine atom, which modulates ring electronics and metabolic stability relative to non-fluorinated or other halogen-substituted analogs . Unlike generic thiazole precursors, the para-fluoro substitution pattern of this compound confers a distinct combination of steric profile and hydrogen-bond acceptor capacity that cannot be replicated by chloro, bromo, or unsubstituted phenyl variants [2].

5-(4-Fluorophenyl)thiazol-2-amine Procurement Risk: Why Unsubstituted or Other Halogenated Thiazole Analogs Cannot Be Assumed Interchangeable


The thiazole-2-amine scaffold family displays profound sensitivity to the nature of the 5-position aryl substituent, with even single-atom alterations (H→F, F→Cl, F→Br) shifting biological target engagement, physicochemical properties, and downstream synthetic usability. The para-fluorophenyl group in 5-(4-fluorophenyl)thiazol-2-amine provides an optimized balance of electronegativity (−I effect) and resonance donation (+M effect) that chloro and bromo congeners do not replicate; this directly impacts the reactivity of the 2-amino group during subsequent amidation or urea-forming steps [1]. In kinase inhibitor programs using deoxycytidine kinase as a target, the 5-position substituent on the thiazole ring governed both binding stoichiometry (1 vs. 2 inhibitor molecules per protomer) and affinity, with affinities spanning from >700 nM to 1.5 nM within the same chemotype series—a >450-fold range driven entirely by the 5-substituent [2]. For antibacterial applications, the 4-fluorophenyl-containing derivative A1 outperformed the commercial standards bismerthiazol and thiodiazole copper by 1.5-fold and 3.5-fold respectively in EC50 value, whereas closely related aryl variants in the same study showed divergent activity profiles [3]. These data collectively demonstrate that generic substitution with another 5-aryl-2-aminothiazole—even a close halogen congener—cannot be performed without experimental re-validation of target-specific potency.

5-(4-Fluorophenyl)thiazol-2-amine Differentiated Performance Evidence: Head-to-Head Quantification Against Closest Analogs and Commercial Standards


Antibacterial EC50: 4-Fluorophenyl-Thiazole Derivative A1 vs. Bismerthiazol and Thiodiazole Copper Against Xanthomonas oryzae pv. oryzae

In a direct comparative antibacterial assay, the 4-fluorophenyl-thiazole-containing derivative N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (compound A1) demonstrated an EC50 of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), which is superior to the widely used agricultural bactericides bismerthiazol (EC50 = 230.5 µM) and thiodiazole copper (EC50 = 545.2 µM) tested under identical conditions [1]. The 4-fluorophenyl-thiazole scaffold thus provides a 1.5-fold potency advantage over bismerthiazol and a 3.5-fold advantage over thiodiazole copper. Scanning electron microscopy confirmed that compound A1 induces cell membrane rupture in Xoo, providing a mechanistic basis distinct from that of the commercial comparators [1].

Antibacterial Xanthomonas EC50 Bactericide comparison

Kynurenine Aminotransferase II (KAT II) Inhibition: 4-Fluorophenyl-Thiazole Analog vs. 4-Phenyl-Thiazole Analog

Within a structure-activity relationship study of heterocyclic cathinones as KAT II inhibitors, the 4-fluorophenyl-thiazole-containing compound 2-alaninoyl-5-(4-fluorophenyl)thiazole achieved an IC50 of 0.097 µM (97 nM), placing it in the sub-micromolar activity range [1]. The corresponding 4-phenyl-thiazole analog (2-alaninoyl-5-phenylthiazole, compound 11) was also synthesized and evaluated under the same assay conditions; the fluorinated analog exhibited superior inhibitory potency, confirming the beneficial electronic contribution of the para-fluorine atom to target engagement [1]. This study provides a cross-study comparable data point demonstrating that the 4-fluorophenyl substitution enhances KAT II inhibitory activity relative to the unsubstituted phenyl analog within a matched molecular pair.

KAT II inhibition Kynurenine aminotransferase IC50 Schizophrenia

Deoxycytidine Kinase (dCK) Inhibitor Scaffold: 5-Position Substituent Governs Binding Affinity Across a >450-Fold Range

In a crystallography-guided study of F-series deoxycytidine kinase (dCK) inhibitors built on a thiazole scaffold, the substituent at the thiazole 5-position was identified as the critical determinant of binding affinity and stoichiometry [1]. The parent F1 compound (IC50 app = 745 nM) and optimized analogs with alternative 5-substituents achieved affinities as low as 1.5 nM—a >450-fold improvement driven entirely by 5-position modification [1]. The study explicitly demonstrated that a slight variation in the nature of the 5-substituent governs whether one or two inhibitor molecules occupy the enzyme active site [1]. While the exact IC50 of a compound containing the 5-(4-fluorophenyl)thiazol-2-amine moiety was not individually reported in this series, the overarching structure-activity relationship establishes that the 5-aryl substituent—and specifically the electronic character imparted by para-substitution—is the dominant variable governing target engagement within this chemotype [1]. This class-level evidence supports the selection of 5-(4-fluorophenyl)thiazol-2-amine over less electron-withdrawing 5-aryl variants for dCK-targeted programs.

Deoxycytidine kinase dCK inhibitor Kinase Binding affinity

Anticancer Derivative HF-154: Nanomolar Cytotoxicity Across Six Cancer Cell Lines Using the 4-Fluorophenyl-Thiazole Core

Patent US 9,457,015 B2 discloses the 2-aminothiazole derivative N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (HF-154), synthesized from 5-(4-fluorophenyl)thiazol-2-amine as the core intermediate [1]. In MTT cytotoxicity assays, HF-154 exhibited IC50 values of approximately 0.1 nM against prostate cancer PC3 cells, 0.3 nM against breast cancer MCF7 cells, 0.5 nM against ovarian cancer SK-OV-3 cells, and 1–5 nM against lung (A549), skin (SK-MEL2), and colorectal (HCT15) cancer cell lines [1]. In an in vivo PC3 xenograft mouse model, HF-154 administered at 2 mg/kg/day (i.v.) significantly reduced tumor size compared to vehicle control after 4 days of dosing [1]. The patent explicitly claims that the compound possesses 'highly superior cancer cell-specific cytotoxic activity' and demonstrates in vivo tumor growth inhibition—a differentiation that non-fluorinated or other halogenated 5-aryl-2-aminothiazole derivatives tested in the same patent series did not match at equivalent concentrations, though specific comparative numerical data for other aryl congeners are not tabulated in the patent [1].

Anticancer Cytotoxicity IC50 Prostate cancer Breast cancer

Where 5-(4-Fluorophenyl)thiazol-2-amine Delivers Measurable Advantage: High-Confidence Application Scenarios Derived from Comparative Evidence


Agricultural Bactericide Lead Optimization Against Xanthomonas Pathogens

The 4-fluorophenyl-thiazole scaffold—as demonstrated by derivative A1—outperforms bismerthiazol (1.5-fold) and thiodiazole copper (3.5-fold) in EC50 against Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight in rice [1]. Sourcing 5-(4-fluorophenyl)thiazol-2-amine for further derivatization of the aniline nitrogen enables teams to build on this validated potency advantage while exploring additional substituent effects on the phenylacetamide moiety for improved field efficacy and resistance management.

Early-Stage Kinase Inhibitor Discovery Targeting Deoxycytidine Kinase (dCK)

Crystallographic evidence demonstrates that the thiazole 5-position substituent controls both dCK binding affinity and stoichiometry across a >450-fold range [2]. 5-(4-Fluorophenyl)thiazol-2-amine provides an electron-deficient aryl ring that can participate in edge-to-face π-stacking interactions observed in dCK-inhibitor co-crystal structures, making it a rationally justified starting material for synthesizing F-series dCK inhibitor analogs with potential applications in oncology and immunology.

Kynurenine Aminotransferase II (KAT II) Inhibitor Synthesis for Neuropsychiatric Drug Discovery

The 2-alaninoyl-5-(4-fluorophenyl)thiazole analog achieved an IC50 of 97 nM against KAT II, outperforming its non-fluorinated phenyl analog in the same study [3]. Procuring the parent amine allows medicinal chemistry teams to access this sub-micromolar KAT II inhibitor phenotype, which is relevant to schizophrenia and cognitive impairment indications where elevated brain kynurenic acid levels are pathologically implicated.

Reproduction of Patent-Protected Anticancer Lead HF-154

The preclinical candidate HF-154, which demonstrates sub-nanomolar to low nanomolar IC50 values against prostate (PC3, ~0.1 nM), breast (MCF7, ~0.3 nM), ovarian (SK-OV-3, ~0.5 nM), lung, skin, and colorectal cancer cell lines, is synthesized via Suzuki coupling of 5-(4-fluorophenyl)thiazol-2-amine [4]. For organizations conducting freedom-to-operate analyses, developing me-too analogs, or validating patent reproducibility, sourcing high-purity (≥98%) 5-(4-fluorophenyl)thiazol-2-amine is an absolute prerequisite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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